molecular formula C11H14O2 B14720602 1-Ethoxy-1-phenylpropan-2-one CAS No. 21165-34-4

1-Ethoxy-1-phenylpropan-2-one

Cat. No.: B14720602
CAS No.: 21165-34-4
M. Wt: 178.23 g/mol
InChI Key: RLCDFEVCFNBHMR-UHFFFAOYSA-N
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Description

1-Ethoxy-1-phenylpropan-2-one is a ketone derivative characterized by an ethoxy group (-OCH₂CH₃) and a phenyl ring attached to a propan-2-one backbone. Its structure (C₆H₅-C(O)-CH₂-OCH₂CH₃) suggests reactivity typical of aryl ketones and ethers, making it a compound of interest in organic synthesis and pharmaceutical intermediates.

Properties

CAS No.

21165-34-4

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-ethoxy-1-phenylpropan-2-one

InChI

InChI=1S/C11H14O2/c1-3-13-11(9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3

InChI Key

RLCDFEVCFNBHMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetone with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the ethoxy group to attach to the carbon adjacent to the carbonyl group.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the reaction and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-1-phenylpropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Substitution reactions may involve nucleophiles such as amines or halides.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-1-phenylpropan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-ethoxy-1-phenylpropan-2-one exerts its effects involves interactions with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the ethoxy group can influence the compound’s reactivity and solubility. The pathways involved may include enzyme-catalyzed transformations and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-Ethoxy-1-phenylpropan-2-one with structurally or functionally related compounds, based on substituent effects and available data from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Reactivity/Applications Evidence Source
This compound Ethoxy (-OCH₂CH₃), Phenyl (C₆H₅) Likely undergoes nucleophilic addition at the ketone; ether cleavage possible under acidic conditions.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one Chloro (-Cl), Hydrazinylidene (-NH-N=), 4-Methoxyphenyl Forms stable hydrazone derivatives; used in crystallography and coordination chemistry.
1-(4-Hydroxyphenyl)propan-2-one Hydroxyl (-OH), Phenyl Participates in hydrogen bonding; precursor for antioxidants or dyes.
1-(5-Ethyl-2-hydroxyphenyl)propan-1-one Ethyl (-CH₂CH₃), Hydroxyl (-OH) Enhanced solubility in polar solvents; potential antimicrobial activity.
1-(Thiophen-2-yl)propan-1-one Thiophene (C₄H₃S) Electron-rich aromatic system; used in conductive polymers.
1-(4-Ethylphenyl)-2-methylpropan-1-one Ethylphenyl, Methyl (-CH₃) Steric hindrance reduces reactivity; possible use in fragrance synthesis.

Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups :

  • The ethoxy group in This compound is electron-donating, activating the ketone toward nucleophilic attack compared to electron-withdrawing substituents (e.g., -Cl in ).
  • Thiophene-containing analogs (e.g., ) exhibit enhanced conjugation, altering redox properties.

Solubility and Stability :

  • Hydroxyl-substituted derivatives (e.g., ) show higher polarity and water solubility than the ethoxy analog.
  • Ether linkages (as in the target compound) improve stability under basic conditions but are prone to acid-catalyzed cleavage.

Research Findings and Limitations

  • Spectroscopic Data : X-ray crystallography of related compounds (e.g., ) suggests similar bond lengths (C=O ~1.22 Å) and angles, but confirmation requires experimental data.
  • Thermodynamic Properties : The absence of melting/boiling point data in the evidence limits a direct comparison with analogs like 1-(4-Ethylphenyl)-2-methylpropan-1-one .

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